molecular formula C13H15BF3NO4 B13462444 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13462444
M. Wt: 317.07 g/mol
InChI Key: CSYOEFROVUIOLW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with nitro and trifluoromethyl groups

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include substituted phenyl derivatives and various boron-containing compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitro and trifluoromethyl groups also contribute to the compound’s reactivity by influencing the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane include other boronic acid derivatives and dioxaborolane compounds. For example:

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound without the phenyl group, used in similar chemical reactions.

    2-Nitro-4-(trifluoromethyl)phenylboronic acid: Lacks the dioxaborolane ring but contains the same phenyl group, used in cross-coupling reactions

Properties

Molecular Formula

C13H15BF3NO4

Molecular Weight

317.07 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-6-5-8(13(15,16)17)7-10(9)18(19)20/h5-7H,1-4H3

InChI Key

CSYOEFROVUIOLW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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